molecular formula C7H5Br2I B1395140 1-Bromo-2-(bromomethyl)-4-iodobenzene CAS No. 289617-98-7

1-Bromo-2-(bromomethyl)-4-iodobenzene

Cat. No. B1395140
CAS RN: 289617-98-7
M. Wt: 375.83 g/mol
InChI Key: ZUXVQLWVDZQCMV-UHFFFAOYSA-N
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Description

“1-Bromo-2-(bromomethyl)-4-iodobenzene” is a bromo-organic compound. It is a derivative of benzene, which is one of the fundamental structures in organic chemistry .


Synthesis Analysis

The synthesis of bromo-organic compounds like “1-Bromo-2-(bromomethyl)-4-iodobenzene” often involves bromination, a type of electrophilic aromatic substitution. Bromination is one of the most important transformations in organic synthesis and can be carried out using bromine and many other bromo compounds .


Molecular Structure Analysis

The molecular structure of “1-Bromo-2-(bromomethyl)-4-iodobenzene” can be analyzed using various methods such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods like ab initio and Density Functional Theory (DFT) calculations .


Chemical Reactions Analysis

Bromo-organic compounds like “1-Bromo-2-(bromomethyl)-4-iodobenzene” are often used in organic synthesis. They can undergo various organic transformations such as bromination, cohalogenation, oxidation, cyclization, ring-opening reactions, substitution, rearrangement, hydrolysis, catalysis, etc .

Scientific Research Applications

Catalyzed Synthesis of Benzofurans

1-Bromo-2-iodobenzenes, closely related to 1-Bromo-2-(bromomethyl)-4-iodobenzene, have been utilized in CuI-catalyzed reactions to synthesize 2,3-disubstituted benzofurans. This process involves intermolecular C-C bond formation followed by intramolecular C-O bond formation, leading to various benzofurans with different substituents (Lu et al., 2007).

Precursor for Organic Transformations

1,2-Dibromobenzenes, which include derivatives like 1-Bromo-2-(bromomethyl)-4-iodobenzene, serve as valuable precursors for several organic transformations. They are particularly important in reactions involving the intermediate formation of benzynes, highlighting their role in synthesizing diverse organic compounds (Diemer, Leroux, & Colobert, 2011).

Halogenation of Polyalkylbenzenes

In the study of ring halogenations, 1-Bromo-2,5-pyrrolidinedione and similar compounds were used for the halogenation of polyalkylbenzenes, indicating the potential of such compounds in complex halogenation processes (Bovonsombat & Mcnelis, 1993).

Synthesis of Dibenzo[b,d]furan Derivatives

1-Bromo-2-iodobenzenes, analogous to 1-Bromo-2-(bromomethyl)-4-iodobenzene, are used in Cu-catalyzed reactions with 1,3-cyclohexanediones to produce 3,4-dihydrodibenzo[b,d]furan-1(2H)-ones. This selective process involves Ullmann-type C-arylation and O-arylation (Aljaar et al., 2012).

Bromination and Sulfur-functionalization

The NBS bromination of 1,4-dimethoxy-2,3-dimethylbenzene, related to 1-Bromo-2-(bromomethyl)-4-iodobenzene, has led to the synthesis of various bromination products, including sulfur-containing quinone derivatives. This showcases its utility in creating complex, functionalized organic compounds (Aitken et al., 2016).

Synthesis of Dinitrobenzenes

1-Bromo-2,4-dinitrobenzene, synthesized from bromobenzene, indicates the potential of bromobenzene derivatives, like 1-Bromo-2-(bromomethyl)-4-iodobenzene, in the creation of intermediates for medicinal and pharmaceutical agents (Xuan et al., 2010).

Thermochemical Studies

Vapor pressures and other thermochemical properties of bromo- and iodo-substituted methylbenzenes, similar to 1-Bromo-2-(bromomethyl)-4-iodobenzene, have been studied. These studies are crucial for understanding the physical properties of these compounds in various states (Verevkin et al., 2015).

X-Ray Structure Analysis

X-Ray structure determinations of bromo- and/or bromomethylsubstituted benzenes, including compounds similar to 1-Bromo-2-(bromomethyl)-4-iodobenzene, provide insights into molecular interactions and packing patterns in these compounds, essential for understanding their chemical behavior (Jones, Kuś, & Dix, 2012).

Mechanism of Action

The mechanism of action of “1-Bromo-2-(bromomethyl)-4-iodobenzene” in chemical reactions often involves the bromine atom acting as a leaving group, facilitating various types of organic reactions .

Safety and Hazards

As with all chemicals, safety is of utmost importance when handling “1-Bromo-2-(bromomethyl)-4-iodobenzene”. It’s crucial to refer to the Safety Data Sheet (SDS) for this compound before use .

Future Directions

The future directions in the study and application of “1-Bromo-2-(bromomethyl)-4-iodobenzene” could involve its use in the synthesis of more complex organic compounds. It could also be used in studies related to bromination reactions and their mechanisms .

properties

IUPAC Name

1-bromo-2-(bromomethyl)-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2I/c8-4-5-3-6(10)1-2-7(5)9/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXVQLWVDZQCMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70697087
Record name 1-Bromo-2-(bromomethyl)-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-(bromomethyl)-4-iodobenzene

CAS RN

289617-98-7
Record name 1-Bromo-2-(bromomethyl)-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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